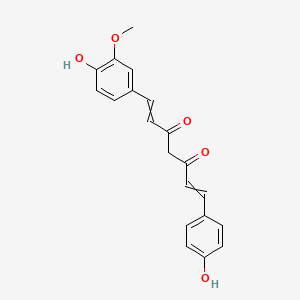

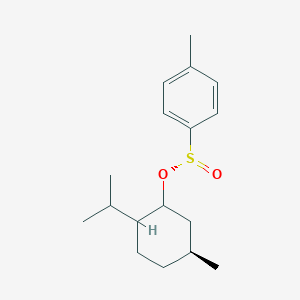

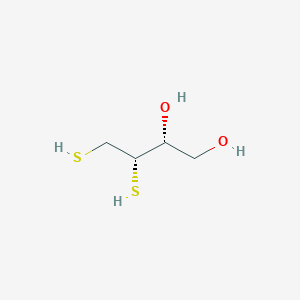

![molecular formula C34H34ClN2NaO3S B8058367 sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8058367.png)

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3M 60922 . It is a type of cartridge used in respirators to filter out acid gases and particulates. This compound is essential in various industrial and laboratory settings to ensure the safety and health of workers by providing protection against harmful gases and particulates.

Preparation Methods

The preparation of 3M 60922 involves the assembly of various components, including activated carbon and particulate filters. The activated carbon is treated to enhance its adsorption capacity for acid gases. The particulate filter is designed to capture fine particles. The components are then assembled into a cartridge that fits into compatible respirators.

Chemical Reactions Analysis

3M 60922 primarily functions through physical adsorption and filtration rather than undergoing chemical reactions. The activated carbon in the cartridge adsorbs acid gases, while the particulate filter captures fine particles. The efficiency of the cartridge depends on the surface area and pore structure of the activated carbon, as well as the design of the particulate filter.

Scientific Research Applications

3M 60922 is widely used in scientific research and industrial applications where protection against acid gases and particulates is required. It is commonly used in:

Chemistry Laboratories: To protect researchers from harmful gases and particulates during experiments.

Biology Laboratories: To ensure a safe working environment when handling biological samples that may release harmful aerosols.

Industrial Settings: In manufacturing processes that involve the release of acid gases and particulates.

Medical Facilities: To protect healthcare workers from airborne contaminants.

Mechanism of Action

The mechanism of action of 3M 60922 involves the adsorption of acid gases onto the surface of activated carbon and the filtration of particulates through a fine mesh filter. The activated carbon has a high surface area and porous structure, which allows it to adsorb a large amount of gas molecules. The particulate filter captures fine particles, preventing them from being inhaled by the user.

Comparison with Similar Compounds

3M 60922 can be compared with other similar cartridges used in respirators, such as:

3M 6001: Organic vapor cartridge.

3M 6002: Acid gas cartridge.

3M 6003: Organic vapor/acid gas cartridge.

3M 6004: Ammonia/methylamine cartridge.

3M 6005: Formaldehyde/organic vapor cartridge.

3M 6006: Multi-gas/vapor cartridge.

The uniqueness of 3M 60922 lies in its combination of acid gas and particulate filtration, making it versatile for various applications where both types of contaminants are present .

Properties

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPURUCMVRRNPHJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN2NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

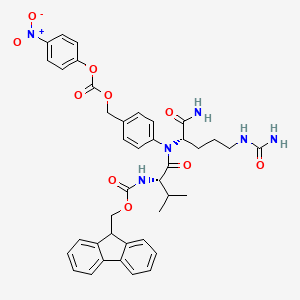

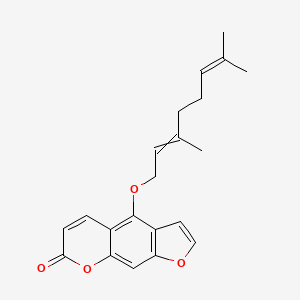

![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)

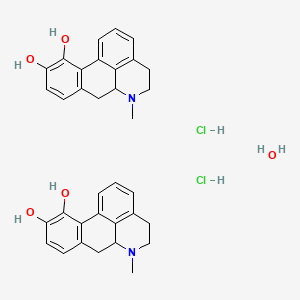

![1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B8058353.png)